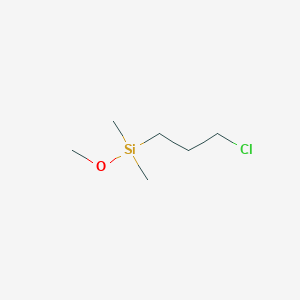
3-Dibenzofurancarboxamide, N-(2,5-dimethoxyphenyl)-2-hydroxy-
Vue d'ensemble
Description
3-Dibenzofurancarboxamide, N-(2,5-dimethoxyphenyl)-2-hydroxy- is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DOF or DOFAM, and it has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes.
Mécanisme D'action
The exact mechanism of action of DOF is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. DOF has been found to interact with a range of receptors and enzymes, including dopamine receptors, serotonin receptors, and the enzyme monoamine oxidase.
Biochemical and Physiological Effects:
DOF has been found to exhibit a range of biochemical and physiological effects, including:
1. Modulation of neurotransmitter systems in the brain
2. Anti-cancer properties
3. Cardiovascular effects, including the ability to lower blood pressure and improve vascular function
4. Anti-inflammatory effects
5. Modulation of the immune system
Avantages Et Limitations Des Expériences En Laboratoire
DOF has a number of advantages as a tool for scientific research, including its ability to modulate a range of biological processes and its potential as a therapeutic agent. However, there are also some limitations associated with the use of DOF in lab experiments. These include:
1. The complex synthesis process required to produce DOF
2. The potential for off-target effects due to its interactions with a range of receptors and enzymes
3. The need for careful control of dosing and administration to avoid potential toxicity
Orientations Futures
There are a number of potential future directions for research on DOF, including:
1. Further investigation of its anti-cancer properties and potential as a cancer therapy
2. Exploration of its potential as a therapeutic agent for neurological disorders, such as Parkinson's disease and schizophrenia
3. Investigation of its cardiovascular effects and potential as a treatment for hypertension and other cardiovascular diseases
4. Further exploration of its anti-inflammatory and immunomodulatory effects
Conclusion:
In conclusion, 3-Dibenzofurancarboxamide, N-(2,5-dimethoxyphenyl)-2-hydroxy- is a synthetic compound that has been widely studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes. While there are some limitations associated with its use in lab experiments, there are also a number of potential future directions for research on DOF that could lead to new therapeutic applications.
Méthodes De Synthèse
The synthesis of DOF involves a multi-step process that begins with the reaction of 2,5-dimethoxyaniline with phosgene to produce 2,5-dimethoxyphenyl isocyanate. This intermediate is then reacted with 2-hydroxy-3-dibenzofuran carboxylic acid to produce DOF. The synthesis of DOF is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
DOF has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes. Some of the key areas where DOF has been used include:
1. Neurobiology: DOF has been found to modulate the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. This makes it a valuable tool for investigating the underlying mechanisms of various neurological disorders.
2. Cancer Research: DOF has been shown to exhibit anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
3. Cardiovascular Research: DOF has been found to have a range of cardiovascular effects, including the ability to lower blood pressure and improve vascular function.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-hydroxydibenzofuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-25-12-7-8-19(26-2)16(9-12)22-21(24)15-11-20-14(10-17(15)23)13-5-3-4-6-18(13)27-20/h3-11,23H,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWAOEHIGYWDRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C3C4=CC=CC=C4OC3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059628 | |
| Record name | 3-Dibenzofurancarboxamide, N-(2,5-dimethoxyphenyl)-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dibenzofurancarboxamide, N-(2,5-dimethoxyphenyl)-2-hydroxy- | |
CAS RN |
132-62-7 | |
| Record name | N-(2,5-Dimethoxyphenyl)-2-hydroxy-3-dibenzofurancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 37605 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphtanilide BT | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Dibenzofurancarboxamide, N-(2,5-dimethoxyphenyl)-2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Dibenzofurancarboxamide, N-(2,5-dimethoxyphenyl)-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-2',5'-dimethoxydibenzofuran-3-carboxanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B92657.png)




